molecular formula C21H21N5O2 B6085631 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No. B6085631
M. Wt: 375.4 g/mol
InChI Key: ITIABPXFKKFYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide may be able to reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases. It has also been suggested that this compound may be able to modulate the immune system, which could be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potent anti-tumor and anti-inflammatory effects. This makes it a useful tool for researchers studying cancer and inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects that could complicate data interpretation, and it may not be suitable for use in certain cell lines or animal models.

Future Directions

There are many potential future directions for research on 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of interest is the development of new cancer therapies based on this compound. Researchers may also investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a complex process that involves several steps. The starting materials for the synthesis are 6-methyl-2-pyridinecarboxylic acid, 3-(1H-pyrazol-1-yl)aniline, and proline. These materials are reacted in the presence of various reagents and solvents to produce the final product. The synthesis method has been optimized over time to improve yield and purity, and various modifications have been made to the process to suit different research applications.

Scientific Research Applications

1-[(6-methyl-2-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-tumor effects in vitro and in vivo, and it has been suggested that it may be useful in the development of new cancer therapies. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the management of pain.

properties

IUPAC Name

1-(6-methylpyridine-2-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15-6-2-9-18(23-15)21(28)25-12-4-10-19(25)20(27)24-16-7-3-8-17(14-16)26-13-5-11-22-26/h2-3,5-9,11,13-14,19H,4,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIABPXFKKFYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridine-2-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide

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